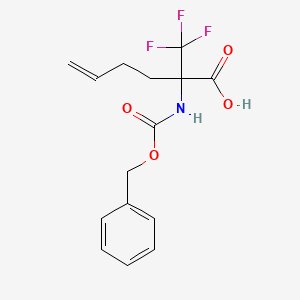

2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid

Description

2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid is a fluorinated amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a trifluoromethyl (CF₃) substituent at the α-carbon of a hex-5-enoic acid backbone.

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO4/c1-2-3-9-14(12(20)21,15(16,17)18)19-13(22)23-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHUZKQOWFUNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C14H15F3NO4 |

| Molecular Weight | Approximately 288.26 g/mol |

| IUPAC Name | 2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid |

| Key Functional Groups | Benzyloxycarbonyl (Cbz) amino protection, trifluoromethyl group, hex-5-enoic acid backbone |

| SMILES | C=CCCC(C(=O)O)(C(F)(F)F)OCC1=CC=CC=C1 |

The compound features an α-amino acid core with a Cbz-protected amino group, a trifluoromethyl substituent at the α-carbon, and an unsaturated hex-5-enoic acid side chain, allowing for further chemical modifications such as oxidation or reduction.

Preparation Methods of this compound

Overview

The synthesis of this compound typically involves:

- Introduction of the trifluoromethyl group at the α-carbon.

- Protection of the amino group with the benzyloxycarbonyl (Cbz) group.

- Construction of the hex-5-enoic acid backbone.

- Coupling reactions to assemble the final molecule.

Synthetic Routes

Protection of the Amino Group

The amino group is first protected using the benzyloxycarbonyl (Cbz) group to prevent side reactions during subsequent steps. This is commonly achieved by reacting the free amino acid or its precursor with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, typically in aqueous or organic solvents like dioxane or dichloromethane with a base such as sodium bicarbonate or triethylamine.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the α-carbon can be introduced via electrophilic trifluoromethylation or by using trifluoromethylated building blocks. One common approach is starting from trifluoromethylated malonate esters or trifluoromethylated α-halo acids, which are then elaborated to the desired amino acid structure.

Formation of the Hex-5-enoic Acid Backbone

The hex-5-enoic acid moiety is typically constructed through malonic ester synthesis or alkylation strategies:

- Malonic ester synthesis involves alkylation of malonate esters with allylic halides (such as 5-bromo-1-pentene) followed by hydrolysis and decarboxylation to yield the hex-5-enoic acid skeleton.

- Alternatively, allyl alcohol or allyl halides can be used in palladium-catalyzed coupling reactions to introduce the alkene functionality.

Coupling and Final Assembly

The protected amino group and the hex-5-enoic acid moiety are coupled using peptide coupling reagents such as:

- EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (1-hydroxybenzotriazole)

These reagents facilitate the formation of the amide bond under mild conditions, preserving the stereochemistry and functional groups.

Representative Synthesis Example

A typical synthetic sequence may proceed as follows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Starting amino acid + Cbz-Cl, base (NaHCO3) | Formation of Cbz-protected amino acid |

| 2 | Alkylation with trifluoromethylated malonate ester | Introduction of trifluoromethyl group |

| 3 | Alkylation with allyl bromide or Pd-catalyzed coupling | Formation of hex-5-enoic acid backbone |

| 4 | Peptide coupling with EDCI/HOBt | Final assembly of target compound |

This route ensures high stereochemical purity and yield, with the Cbz group providing protection and the trifluoromethyl group enhancing the compound’s properties.

Industrial Production Considerations

Industrial synthesis employs:

- Automated peptide synthesizers for scalable protection and coupling steps.

- Continuous flow reactors to improve reaction control and safety.

- Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high purity.

- Optimization of reaction temperature and catalyst loading, for example, palladium acetate at low mol% for coupling reactions, to enhance efficiency and reduce by-products.

Chemical Reaction Analysis

Types of Reactions

The compound’s functional groups enable various chemical transformations:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | m-CPBA (meta-chloroperoxybenzoic acid) | Epoxides or diols on the alkene moiety |

| Reduction | LiAlH4 (lithium aluminum hydride) | Reduction of carboxylic acid to alcohol |

| Hydrogenolysis | Pd/C catalyst under H2 atmosphere | Removal of benzyloxycarbonyl protecting group, yielding free amine |

Reaction Notes

- The benzyloxycarbonyl group can be selectively removed by catalytic hydrogenation without affecting other sensitive groups.

- The trifluoromethyl group remains stable under most reaction conditions, providing metabolic stability.

- The alkene moiety allows for further functionalization such as cycloaddition or epoxidation, expanding the compound’s utility in synthetic chemistry.

Summary Table: Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Amino group protection | Benzyloxycarbonyl chloride, base (NaHCO3) | Protect amino group | Mild conditions, aqueous/organic solvent |

| Trifluoromethyl introduction | Trifluoromethylated malonate esters or α-halo acids | Install CF3 group at α-carbon | Requires careful control of stereochemistry |

| Alkene backbone formation | Allyl bromide or Pd-catalyzed coupling | Introduce hex-5-enoic acid chain | Pd catalyst loading optimized to 0.1-1 mol% |

| Coupling reaction | EDCI, HOBt, mild base | Form amide bond | High yield, stereochemical integrity maintained |

The preparation of This compound involves a multi-step synthetic strategy combining amino group protection, trifluoromethyl group introduction, alkene backbone construction, and peptide coupling chemistry. The use of benzyloxycarbonyl as a protecting group and trifluoromethylation enhances the compound’s stability and biological relevance. Industrial methods focus on scalable, efficient processes utilizing modern catalytic and purification technologies.

This compound’s unique structure and functional groups make it a valuable intermediate in medicinal chemistry and peptide synthesis, with potential for further chemical modifications and biological applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the double bond in the hexenoic acid moiety.

Reduction: Reduction reactions could target the carbonyl group or the double bond.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions depending on the reagents used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid could have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.

Medicine: Possible precursor for pharmaceutical compounds.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical precursor, the compound might interact with specific enzymes or receptors in the body. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which could affect their biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several analogues, differing primarily in protecting groups, substituents, or backbone modifications. Key comparisons include:

2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid (CAS 1274903-44-4)

- Structure : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.

- Molecular Formula: C₁₂H₁₈F₃NO₄ (vs. C₁₅H₁₆F₃NO₄ for the Cbz analogue).

- Key Differences: Stability: Boc groups are labile under acidic conditions, whereas Cbz groups require hydrogenolysis for removal. Synthetic Utility: Boc is preferred in solid-phase peptide synthesis due to its orthogonal compatibility with Fmoc chemistry.

Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate (CAS 211,18554)

- Structure: Lacks a protecting group on the amino moiety and is esterified (methyl ester).

- Molecular Formula: C₈H₁₂F₃NO₂.

- Key Differences: Reactivity: The free amino group enables direct functionalization but limits stability during synthetic steps. Applications: Primarily used as an intermediate for further derivatization.

2-Amino-2-(trifluoromethyl)hex-5-enoic Acid (CAS 197,15845)

- Structure: Unprotected amino and carboxylic acid groups.

- Molecular Formula: C₇H₁₀F₃NO₂.

- Key Differences: Solubility: Higher polarity due to the free acid group, impacting bioavailability. Biological Relevance: Potential as a bioactive scaffold but requires stabilization via protection.

Table 1: Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid | Not explicitly listed | C₁₅H₁₆F₃NO₄ | ~339.3 (estimated) | Cbz, CF₃, carboxylic acid |

| 2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid | 1274903-44-4 | C₁₂H₁₈F₃NO₄ | 297.27 | Boc, CF₃, carboxylic acid |

| Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate | 211,18554 | C₈H₁₂F₃NO₂ | 211.18 | CF₃, methyl ester, free amino |

| 2-Amino-2-(trifluoromethyl)hex-5-enoic acid | 197,15845 | C₇H₁₀F₃NO₂ | 197.16 | CF₃, free amino, carboxylic acid |

Functional and Application-Based Differences

- Cbz-Protected Compound: Advantages: Stable under basic and nucleophilic conditions; compatible with hydrogenolysis for deprotection. Limitations: Bulky Cbz group may sterically hinder reactions in constrained systems.

- Boc-Protected Compound :

- Unprotected Amino Acid: Advantages: Direct incorporation into peptides without deprotection. Limitations: Prone to oxidation and side reactions.

Biological Activity

2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid is an organic compound that has garnered attention due to its unique structural features, including a trifluoromethyl group and a benzyloxycarbonylamino moiety. These functionalities are often associated with significant biological activity, making this compound a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C15H16F3NO4

- Molecular Weight : 331.29 g/mol

- Structural Features :

- Trifluoromethyl group enhances lipophilicity and metabolic stability.

- Benzyloxycarbonylamino group potentially increases interaction with biological targets.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The trifluoromethyl group is known to influence the pharmacokinetic profiles of compounds, potentially enhancing their bioavailability and efficacy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings indicate potential interactions with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Understanding these interactions is crucial for elucidating its therapeutic potential.

Research Findings and Case Studies

A review of existing literature highlights several areas of research focused on the biological activity of related compounds and analogs:

-

Anti-inflammatory Activity :

- Compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may have similar effects.

- A study indicated that derivatives with trifluoromethyl substitutions showed enhanced anti-inflammatory activity compared to their non-fluorinated counterparts.

-

Anticancer Potential :

- In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines, indicating a potential role for this compound in cancer therapy.

- Specific analogs demonstrated significant cytotoxicity against various cancer types, warranting further investigation into this compound's efficacy.

-

Enzyme Interactions :

- Studies on enzyme inhibition have revealed that compounds with similar functional groups can effectively inhibit enzymes involved in metabolic pathways, which may be relevant for drug design targeting metabolic disorders.

Comparative Analysis of Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-trifluoromethylbutanoic acid | C5H8F3N | Contains a trifluoromethyl group; simpler structure |

| 4-Benzyloxycarbonylamino-3-fluoroacrylic acid | C11H10FNO4 | Similar benzyloxycarbonylamino group; lacks trifluoromethyl |

| 2-(Trifluoromethyl)propanoic acid | C4H5F3O2 | Trifluoromethyl group; simpler aliphatic structure |

Q & A

Q. How can discrepancies in enzyme inhibition data between in vitro and in vivo studies be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.